molecular formula C19H23N3O4 B4774396 N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine

N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine

Cat. No. B4774396
M. Wt: 357.4 g/mol
InChI Key: GIJSWFPTKPCZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine, also known as QNZ46, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ46 is a quinazoline derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties. In

Mechanism of Action

The mechanism of action of N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and is activated in response to various stimuli, including inflammation and infection. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to modulate the activity of T cells and dendritic cells, leading to an immunomodulatory effect.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For research include the development of more efficient synthesis methods, optimization of pharmacokinetics and pharmacodynamics, and further exploration of therapeutic applications.

Scientific Research Applications

N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to have potential therapeutic applications in several areas of research. For example, it has been shown to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine has been shown to exhibit immunomodulatory properties by modulating the activity of T cells and dendritic cells.

properties

IUPAC Name

3-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17(24)9-10-20-18(25)14-7-5-13(6-8-14)11-22-12-21-16-4-2-1-3-15(16)19(22)26/h1-4,12-14H,5-11H2,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJSWFPTKPCZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-oxoquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine
Reactant of Route 2
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N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine
Reactant of Route 3
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine
Reactant of Route 4
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N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine
Reactant of Route 5
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine
Reactant of Route 6
N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine

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